molecular formula C10H17NO4 B3059188 (1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid CAS No. 951173-39-0

(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid

Cat. No.: B3059188
CAS No.: 951173-39-0
M. Wt: 215.25
InChI Key: JTMAFJQIPKPNFJ-BQBZGAKWSA-N
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Description

The compound is a derivative of cyclobutane carboxylic acid, where an amino group is attached, which in turn is connected to a tert-butoxy carbonyl (Boc) protecting group . The Boc group is commonly used in organic synthesis to protect amines.


Molecular Structure Analysis

The molecular formula of a similar compound is C9H15NO4 . It includes a four-membered cyclobutane ring, a carboxylic acid group, and a protected amino group. The stereochemistry is indicated by the (1S,2S) notation, but without a specific 3D structure or further information, it’s difficult to elaborate on this .


Chemical Reactions Analysis

The compound, like other carboxylic acids, could undergo reactions typical for this class of compounds, such as esterification or amide formation. The Boc group can be removed under acidic conditions to free the amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, carboxylic acids have higher boiling points than similar-sized hydrocarbons due to their ability to form hydrogen bonds. The presence of the cyclobutane ring could also influence its properties .

Scientific Research Applications

Natural Neo Acids and Their Derivatives

Research has highlighted over 260 naturally occurring neo fatty acids and neo alkanes, including their analogs and derivatives, which demonstrate diverse biological activities. These compounds, including those with tertiary butyl groups like tert-butoxycarbonyl, are prospects for future chemical preparations. They exhibit potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Moreover, their applications in cosmetic, agronomic, and pharmaceutical industries are considerable, indicating a broad utility spectrum for similar tert-butoxycarbonyl-containing compounds (Dembitsky, 2006).

Biologically Active Plant-Derived Carboxylic Acids

Another study compares structural differences of selected carboxylic acids on their antioxidant, antimicrobial, and cytotoxic activity. It found that structural modifications, including the addition of hydroxyl groups and conjugated bonds, significantly impact bioactivity. These findings suggest that functional groups, similar to those in "(1S,2S)-2-{[(tert-Butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid," can influence the biological properties and applications of these compounds (Godlewska-Żyłkiewicz et al., 2020).

Bioactive Compounds in Cosmetic and Drug Synthesis

Levulinic acid (LEV), a key biomass-derived chemical, and its derivatives are used in synthesizing various value-added chemicals. This includes drug synthesis, where LEV's carbonyl and carboxyl functional groups offer versatility, diversity, and unique properties. The review discusses LEV's application in cancer treatment, medical materials, and other medical fields, underscoring the potential of carboxylic acids and their derivatives in drug synthesis and medical applications (Zhang et al., 2021).

Glycyrrhetinic Acids in Anticancer Research

Glycyrrhetinic acids (GAs), extracted from licorice, possess numerous biological properties and have attracted significant research interest for their cytotoxic effects. Semisynthetic derivatives of GAs have shown promising results in the development of future cancer treatments. The review highlights the importance of the structural features of GAs for cytotoxic effects, indicating the role of functional groups in enhancing the pharmacological profile of compounds (Hussain et al., 2021).

Safety and Hazards

As with any chemical, handling should be done with appropriate safety measures. Based on a similar compound, it may cause skin and eye irritation, respiratory irritation, and could be harmful if swallowed .

Properties

IUPAC Name

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7-5-4-6(7)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMAFJQIPKPNFJ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601147980
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951173-39-0
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951173-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1S,2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601147980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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